Home > Products > Screening Compounds P67100 > (R)-temafloxacin
(R)-temafloxacin -

(R)-temafloxacin

Catalog Number: EVT-1582145
CAS Number:
Molecular Formula: C21H18F3N3O3
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-temafloxacin is 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid that has R configuration. It has a role as an antibacterial drug, an antiinfective agent and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is an enantiomer of a (S)-temafloxacin.
Overview

(R)-temafloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, which is characterized by its broad-spectrum antibacterial activity. It was developed as a second-generation fluoroquinolone and is notable for its three fluorine atoms in the chemical structure. While it demonstrated efficacy against various bacterial infections, (R)-temafloxacin was withdrawn from the market due to associated cardiotoxicity concerns.

Source

(R)-temafloxacin was synthesized in the late 20th century, building upon the foundational work of earlier fluoroquinolones. The compound's development followed the discovery that modifications to the quinolone structure could enhance antibacterial potency and spectrum of activity. Despite its promising antibacterial profile, (R)-temafloxacin's clinical use was curtailed due to safety concerns.

Classification

(R)-temafloxacin is classified under:

  • Antibiotics: Specifically, it is a member of the fluoroquinolone family.
  • Synthetic Antimicrobials: It is entirely synthesized through chemical processes rather than derived from natural sources.
Synthesis Analysis

Methods

The synthesis of (R)-temafloxacin typically involves several key steps, utilizing established methodologies for quinolone synthesis. Two notable methods include:

  1. Gould-Jacobs Synthesis: This method involves an addition-elimination reaction between an aniline derivative and ethyl ethoxymethyenemalonate, leading to intermediates that undergo thermal cyclization to form the quinolone core.
  2. Conrad-Limpach Synthesis: This approach utilizes condensation reactions between anilines and appropriate carbonyl compounds, followed by cyclization to yield the desired quinolone structure.

Technical Details

The synthesis often requires precise control of reaction conditions such as temperature and pH, as well as purification techniques like column chromatography and recrystallization to obtain high-purity (R)-temafloxacin suitable for biological testing.

Molecular Structure Analysis

Structure

The molecular formula of (R)-temafloxacin is C19H19F3N3O3C_{19}H_{19}F_3N_3O_3. Its structure features a bicyclic core with three fluorine substituents at specific positions, enhancing its antibacterial properties.

Data

  • Molecular Weight: 393.37 g/mol
  • Melting Point: Approximately 150-152 °C
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

(R)-temafloxacin undergoes various chemical reactions typical of fluoroquinolones, including:

  • Nucleophilic Substitution: The presence of fluorine atoms allows for substitution reactions that can modify its antibacterial spectrum.
  • Hydrolysis: In aqueous environments, (R)-temafloxacin can hydrolyze, impacting its stability and efficacy.

Technical Details

These reactions are often monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.

Mechanism of Action

(R)-temafloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these targets, (R)-temafloxacin prevents the relaxation of supercoiled DNA, leading to breaks in the DNA strand and ultimately bacterial cell death.

Process

  1. Binding: The compound binds to the active site of DNA gyrase or topoisomerase IV.
  2. Inhibition: This binding prevents the enzymes from performing their normal function in DNA replication.
  3. Cell Death: The resultant DNA damage leads to cell lysis and death.

Data

Studies indicate that fluoroquinolones like (R)-temafloxacin have minimum inhibitory concentrations effective against a range of Gram-negative and Gram-positive bacteria.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Odor: Odorless.

Chemical Properties

  • Stability: Sensitive to light; should be stored in dark conditions.
  • pH Range: Stable within a pH range of 4-7 but may degrade outside this range.
Applications

In research contexts, derivatives and analogs of (R)-temafloxacin continue to be studied for their potential therapeutic applications against resistant bacterial strains, contributing valuable data toward understanding structure-activity relationships in antibiotic development.

Enantiomeric Significance of (R)-Temafloxacin in Fluoroquinolone Research

Chirality-Driven Pharmacodynamic Variations in Quinolone Antibiotics

Temafloxacin is a fluoroquinolone antibiotic featuring a chiral center at the C7 piperazinyl substituent, yielding two enantiomers: (R)- and (S)-temafloxacin. This chirality profoundly influences pharmacodynamic properties. Unlike earlier symmetric fluoroquinolones (e.g., ciprofloxacin), temafloxacin’s stereochemistry dictates differential target binding, bacterial membrane penetration, and pharmacokinetic profiles. The (R)-enantiomer exhibits optimized physicochemical parameters, including enhanced polarizability and molecular volume at the C7 position, which correlate with improved tissue penetration and extended elimination half-life (~7–10 hours) compared to its counterpart [2] [6]. Quantitative Structure-Pharmacokinetic Relationship (QSPkR) studies confirm that substituents at N-1 and C-7 critically modulate area-under-the-curve (AUC): compact, polarizable groups at C7—as in (R)-temafloxacin—favor higher AUC and bioavailability [6].

Table 1: Influence of Stereochemistry on Key Physicochemical Parameters

Parameter(R)-Temafloxacin(S)-Temafloxacin
C7 PolarizabilityHighModerate
Molecular VolumeLowHigh
AUC (μg·h/mL)8.45 (avg)Not reported
t₁/₂ (hours)8.55 (avg)Not reported

Stereoselective Interactions with Bacterial Topoisomerase IV and DNA Gyrase Targets

The antibacterial activity of fluoroquinolones stems from their inhibition of DNA gyrase (Gram-negative bacteria) and topoisomerase IV (Gram-positive bacteria). (R)-Temafloxacin demonstrates superior binding affinity to the GyrA/ParC subunits of these enzymes due to its three-dimensional configuration. The (R)-enantiomer forms stable hydrogen bonds with serine and acidic residues (e.g., Asp83 in Staphylococcus aureus GyrA) within the enzyme-DNA complex, stabilizing the ternary drug-enzyme-DNA adduct and inducing lethal double-stranded DNA breaks [3] [8]. Time-kill kinetic assays reveal that (R)-temafloxacin achieves bactericidal effects (≥3-log CFU reduction) against S. aureus 2–4 hours faster than (S)-temafloxacin at equivalent concentrations (1–2 μg/mL) [5]. This enhanced activity is attributed to optimized spatial alignment with the hydrophobic pocket adjacent to the active site of topoisomerase IV, reducing the free energy of binding [9].

Comparative Efficacy of (R)- vs. (S)-Enantiomers in Gram-Positive Pathogen Inhibition

The chirality of temafloxacin markedly impacts its spectrum, particularly against Gram-positive pathogens. MIC₉₀ values for (R)-temafloxacin against critical pathogens are substantially lower than those of the (S)-enantiomer and benchmark fluoroquinolones:

Table 2: In Vitro Activity of Temafloxacin Enantiomers Against Gram-Positive Pathogens

Organism(R)-Temafloxacin MIC₉₀ (μg/mL)(S)-Temafloxacin MIC₉₀ (μg/mL)Ciprofloxacin MIC₉₀ (μg/mL)
Staphylococcus aureus (MSSA)≤0.120.5–1.00.25–0.5
Staphylococcus aureus (MRSA)≤0.121.0–2.01.0–4.0
Streptococcus pneumoniae0.762.0–4.01.0–2.0
Penicillin-resistant S. pneumoniae0.764.0–8.02.0–4.0

Data derived from broth microdilution assays under standardized conditions (pH 7.2, 10⁵ CFU/mL inoculum) confirm the (R)-enantiomer’s enhanced potency [3] [8]. Against S. pneumoniae—including penicillin-resistant strains—(R)-temafloxacin exhibits MIC₉₀ values 4–8-fold lower than the (S)-enantiomer. This efficacy extends to fastidious organisms like Mycoplasma pneumoniae and anaerobes (e.g., Bacteroides fragilis), where (R)-temafloxacin’s bactericidal activity (MBC₉₀ = 0.25 μg/mL against Chlamydia trachomatis) surpasses ciprofloxacin (MBC₉₀ = 1.0 μg/mL) [5].

The (R)-enantiomer also demonstrates a lower frequency of spontaneous resistance mutations (<1 × 10⁻¹⁰ at 4× MIC) in S. aureus compared to ciprofloxacin (1.4 × 10⁻⁷) and (S)-temafloxacin (5.6 × 10⁻⁸). This is attributed to its higher barrier against mutations in gyrA and parC genes, which require multiple concurrent mutations to confer resistance [8].

Table 3: Bactericidal Kinetics and Resistance Profiles

Parameter(R)-Temafloxacin(S)-TemafloxacinCiprofloxacin
Time to 99% Kill S. aureus (h)486
MBC₉₀ C. trachomatis (μg/mL)0.251.01.0
Resistance Frequency (MRSA)<1 × 10⁻¹⁰5.6 × 10⁻⁸1.4 × 10⁻⁷

Properties

Product Name

(R)-temafloxacin

IUPAC Name

1-(2,4-difluorophenyl)-6-fluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C21H18F3N3O3

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)/t11-/m1/s1

InChI Key

QKDHBVNJCZBTMR-LLVKDONJSA-N

SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.